Succinimidyl acetate

説明

Significance and Versatility in Chemical Biology

Succinimidyl acetate (B1210297), also known by its systematic name 1-(acetoxy)pyrrolidine-2,5-dione, is a derivative of succinimide (B58015). ontosight.ai Its significance in chemical biology stems from its function as a potent acetylating agent. ontosight.ai The succinimidyl ester group is a reactive component that readily and selectively reacts with primary amines, such as the lysine (B10760008) residues found on the surface of proteins, to form stable amide bonds. chemimpex.combiosynth.com This reactivity is the cornerstone of its widespread use in bioconjugation, a process that involves the joining of two molecules, at least one of which is a biomolecule. chemimpex.com

The ability to introduce acetyl groups into biomolecules allows researchers to modify their function, stability, and interactions. ontosight.ai This has profound implications for a variety of research applications, including:

Protein Labeling: Succinimidyl acetate serves as a reactive labeling agent for modifying proteins. This allows researchers to track protein interactions and study their roles in various biological processes. chemimpex.com

Targeted Drug Delivery: In the development of advanced therapeutic strategies, this compound is used to attach biomolecules to other molecules or surfaces, facilitating the creation of targeted drug delivery systems. chemimpex.com

Vaccine Development: The pharmaceutical industry utilizes this compound in vaccine formulation. It aids in the conjugation of antigens to carrier molecules, a process that can enhance the immune response. chemimpex.com

Diagnostic Reagents: Its ability to label antibodies makes it a valuable component in the production of diagnostic kits, improving the sensitivity and specificity of assays. chemimpex.com

Historical Context and Evolution of Applications

The foundation of this compound's utility lies in the broader understanding of N-hydroxysuccinimide (NHS) esters as amine-reactive chemical groups. The development of NHS esters as activating groups for carboxylic acids provided a robust method for creating stable amide bonds under mild conditions, a critical requirement for working with sensitive biological molecules.

Initially, the applications were likely focused on fundamental protein modification studies. As the field of chemical biology evolved, so too did the applications of this compound. The rise of proteomics and the need for more sophisticated tools to study protein function in complex biological mixtures spurred the use of reagents like this compound for protein labeling and interaction studies.

More recently, the advent of fields like antibody-drug conjugates (ADCs) has further expanded its application. In ADC development, the precise attachment of a cytotoxic drug to an antibody is paramount, and the reliable chemistry of succinimidyl esters plays a crucial role in this bioconjugation process. chemimpex.com

Scope of Current Research Directions

Current research continues to leverage the fundamental reactivity of this compound while also exploring more nuanced applications. Some of the key research directions include:

Advanced Bioconjugation Techniques: Researchers are continuously refining bioconjugation methodologies to achieve greater control over the site and stoichiometry of labeling. This includes investigating the pH dependence of the reaction to selectively target different amino acid residues. For instance, studies have shown that at acidic pH, tyrosine residues can be more reactive towards succinimidyl esters, while alkaline conditions favor lysine reactivity. acs.org

Development of Novel Therapeutics: The core principles of using this compound for bioconjugation are being applied to the creation of next-generation therapeutics, including novel vaccine constructs and highly specific drug delivery systems. chemimpex.com

Understanding Post-Translational Modifications: The formation of succinimide intermediates is a known pathway for protein degradation and modification within biological systems. nih.gov Research into the chemical properties and reactions of this compound can provide insights into these natural biological processes. nih.gov

Materials Science: The ability of this compound to modify surfaces with biomolecules is being explored in materials science to create biocompatible materials and functionalized surfaces for a variety of applications. chemimpex.com

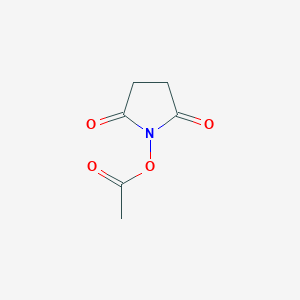

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO4/c1-4(8)11-7-5(9)2-3-6(7)10/h2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIFCHNIAAPMMKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)ON1C(=O)CCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60162774 | |

| Record name | N-Acetoxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14464-29-0 | |

| Record name | Acetic acid N-hydroxysuccinimide ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14464-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Succinimidyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014464290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Acetoxysuccinimide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60162774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(acetoxy)pyrrolidine-2,5-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.943 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Succinimidyl Acetate and Derivatives

Classical Synthetic Routes

Reaction of Succinimide (B58015) with Acetic Anhydride (B1165640) or Acetyl Chloride

The traditional and widely employed method for the synthesis of N-succinimidyl acetate (B1210297) involves the reaction of succinimide or, more commonly, N-hydroxysuccinimide (NHS) with an acetylating agent like acetic anhydride or acetyl chloride.

When N-hydroxysuccinimide is used, it is typically suspended in a suitable solvent such as tetrahydrofuran. The reaction is often conducted at a reduced temperature, for instance, in an ice bath, to control the exothermic nature of the reaction. Acetic anhydride is then added, followed by a base catalyst. This process leads to the formation of N-succinimidyl acetate as a white precipitate. One reported synthesis using this method achieved a high yield of 90%. prepchem.com

Alternatively, acetyl chloride can be used as the acetylating agent. The reaction with succinimide in the presence of a dehydrating agent like acetyl chloride can also yield N-substituted succinimides. innovareacademics.in Another variation involves reacting an aminobenzoic acid with a haloacetyl halide, such as chloroacetyl chloride, to form a haloacetylaminobenzoic acid, which can then be further reacted to produce N-succinimidyl haloacetyl aminobenzoates. google.com

The general principle of these reactions involves the nucleophilic attack of the nitrogen atom in succinimide or the hydroxyl group in N-hydroxysuccinimide on the electrophilic carbonyl carbon of the acetic anhydride or acetyl chloride. This is followed by the elimination of a leaving group (acetate or chloride ion, respectively) to form the final N-acetylated product.

The reaction between succinic anhydride and various amines in glacial acetic acid has also been utilized to synthesize a series of N-substituted succinimide derivatives. researchgate.net

Role of Base Catalysis in Synthesis

Base catalysis plays a crucial role in the synthesis of N-succinimidyl acetate and its derivatives, significantly enhancing the reaction rate and yield. The base facilitates the deprotonation of the succinimide or N-hydroxysuccinimide, increasing its nucleophilicity and thereby promoting its attack on the acetylating agent.

Commonly used bases include tertiary amines like triethylamine (B128534) and pyridine (B92270). prepchem.comchemicalbook.com In the synthesis of N-succinimidyl acetate from N-hydroxysuccinimide and acetic anhydride, triethylamine is added after the acetic anhydride. prepchem.com Similarly, in the reaction of an amine with an acid chloride, pyridine is often employed. chemicalbook.com

In some procedures, anhydrous sodium acetate is used in conjunction with acetic anhydride for the cyclization of an intermediate imic acid to form N-phenyl succinimides. innovareacademics.inresearchgate.net The choice of base can influence the reaction outcome. For instance, in the aminolysis of N-succinimidyl 2-aryl-2-diazoacetates, triethylamine was found to be effective in affording the desired product, while 1,8-diazabicycloundec-7-ene (DBU) led to degradation. nih.gov

The catalytic role of the base involves activating the nucleophile (succinimide or N-hydroxysuccinimide) and neutralizing the acidic by-product generated during the reaction (e.g., acetic acid or hydrochloric acid), which drives the equilibrium towards the product side.

Advanced and Green Chemistry Approaches

Continuous-Flow Synthesis Techniques

Continuous-flow synthesis has emerged as a powerful technique for the production of N-succinimidyl acetate derivatives, offering advantages in terms of safety, efficiency, and scalability. This methodology utilizes microreactors, which provide excellent heat and mass transfer, leading to rapid and reproducible syntheses. plos.org

A notable application is the radiosynthesis of N-succinimidyl 4-[18F]fluorobenzoate ([18F]SFB), a crucial prosthetic group for biomolecule labeling in positron emission tomography (PET). A three-step synthesis of [18F]SFB was successfully performed within 6.5 minutes using a single microfluidic chip, achieving a radiochemical yield of 64 ± 2%. plos.orgresearchgate.net This is a significant improvement over conventional batch methods. Another microfluidic approach using an electrowetting-on-dielectric (EWOD) chip demonstrated the synthesis of [18F]SFB with a radiochemical yield of 39 ± 7% in approximately 120 minutes. rsc.orgrsc.org

The optimization of parameters such as flow rate, reaction time, and temperature is critical in continuous-flow synthesis. plos.orgrsc.org For instance, in the microfluidic synthesis of [18F]SFB, the reaction times for the three steps were optimized to 5 minutes, 30 seconds, and 1 minute, respectively, at a temperature of 120°C. plos.org

Environmentally Benign Synthetic Protocols

In line with the principles of green chemistry, several environmentally benign methods for the synthesis of succinimide derivatives have been developed. These protocols aim to reduce the use of hazardous reagents and solvents, minimize waste, and improve energy efficiency.

One such approach involves a one-pot synthesis of N-substituted succinimides using zinc and acetic acid. This method is considered green as acetic acid is an environmentally friendly solvent, and the process avoids the use of corrosive reagents like sulfuric acid. ijcps.org The reaction proceeds by dissolving an amine in acetic acid, adding succinic anhydride, and then introducing zinc, which initiates an exothermic reaction. ijcps.org

Another green strategy is the use of water as a solvent. N-substituted succinimides have been prepared in high yields by reacting succinic acid with primary amines in hot water. researchgate.net Microwave-assisted synthesis has also been explored, offering excellent yields in shorter reaction times compared to conventional heating methods, using solvents like DMF, acetic anhydride, or water. innovareacademics.ininnovareacademics.in

The use of recyclable catalysts, such as silica-bound benzoyl chloride (SBBC) as a dehydrating agent, also contributes to greener synthesis by simplifying purification and reducing waste. innovareacademics.ininnovareacademics.in Furthermore, solvent-free conditions using silica (B1680970) gel catalyzed by a Lewis acid like TaCl5 have been reported for the synthesis of succinimides from succinic anhydride. innovareacademics.ininnovareacademics.in

Optimization of Reaction Conditions for Yield and Purity

Optimizing reaction conditions is paramount for maximizing the yield and purity of N-succinimidyl acetate and its derivatives. This involves a systematic investigation of various parameters, including reagents, solvents, catalysts, temperature, and reaction time.

For instance, in the synthesis of N-succinimidyl esters from carboxylic acids, the use of di(N-succinimidyl) carbonate in the presence of triethylamine in acetonitrile (B52724) at room temperature for 20 hours has been shown to be effective. mdpi.com The purification of the crude product often involves washing with saturated sodium bicarbonate solution and recrystallization from a suitable solvent like ethanol. mdpi.com

In the context of radiolabeling, the optimization of the synthesis of [18F]SFB involved screening different solvents and heating conditions. mdpi.com The ratio of precursor to catalyst was also found to be a critical parameter. mdpi.com Purification is often achieved using techniques like solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC). mdpi.combenchchem.com For example, reversed-phase HPLC with a C18 column and an acetonitrile-water gradient is a common method for purifying N-succinimidyl derivatives to greater than 95% purity. benchchem.com

The choice of coupling agents and their molar ratios are also crucial. In the synthesis of N-succinimidyl 4-(tri-n-butylstannyl)benzoate, the use of dicyclohexylcarbodiimide (B1669883) (DCC) and N-hydroxysuccinimide (NHS) is a key step. benchchem.com The order of addition of reagents can also significantly impact the outcome, as demonstrated in the synthesis of PNA monomers where pre-activating the carboxylic acid with HBTU before adding the backbone improved the yield. dergipark.org.tr

Synthesis of Functionalized N-Succinimidyl Acetate Derivatives

The versatility of the N-succinimidyl (NHS) ester group allows for its incorporation into a wide array of molecules, creating derivatives of N-succinimidyl acetate that are tailored for specific bioconjugation applications. These functionalized derivatives serve as powerful tools for labeling, crosslinking, and modifying biomolecules. This section details the synthetic methodologies for creating fluorescently tagged succinimidyl esters, thiol-introducing reagents, and other important bioconjugation linkers.

Synthesis of Fluorescently Tagged Succinimidyl Esters

Fluorescently tagged succinimidyl esters are widely used amine-reactive probes for attaching fluorescent labels to proteins, nucleic acids, and other biomolecules. acs.orgtandfonline.com The general synthesis strategy involves the activation of a carboxylic acid group on a fluorophore with N-hydroxysuccinimide (NHS) to form the reactive NHS ester. This reaction is typically facilitated by a carbodiimide, such as 1-[3-(dimethylamino)propyl]-3-ethylcarbodiimide hydrochloride (EDC). acs.org

A common example is the synthesis of fluorescein (B123965) succinimidyl ester. A mixture of 5- and 6-carboxyfluorescein (B556484) can be reacted with NHS in the presence of EDC to yield the corresponding succinimidyl esters. acs.org The resulting regioisomeric mixture can then be separated to obtain the pure 5- and 6-succinimidyl esters. acs.org Similarly, rhodamine B can be converted to its N-hydroxysuccinimidyl ester through a one-step condensation reaction. researchgate.net

The synthesis of more complex fluorescent probes often involves multi-step procedures. For instance, the preparation of certain fluorenyl-based probes involves creating a fluorene (B118485) derivative with a carboxylic acid handle, which is then activated to the NHS ester. acs.orgnih.gov Another approach involves the conversion of bromo derivatives of fluorophores, such as dithienothiophene, into N-succinimidyl esters through chemical transformations with NHS. acs.org

The choice of fluorophore and the synthetic route depends on the desired spectral properties and the specific application. A variety of fluorescent dyes, including coumarins, rhodamines, fluoresceins, and cyanine (B1664457) dyes, have been successfully converted into their amine-reactive NHS ester forms. researchgate.netgenecopoeia.comgbiosciences.comnih.gov

Table 1: Examples of Fluorescently Tagged Succinimidyl Esters

| Fluorescent Dye | Precursor | Key Reagents | Reference |

|---|---|---|---|

| Rhodamine B Succinimidyl Ester | Rhodamine B | N-hydroxysuccinimide, Condensing Agent | researchgate.net |

| Fluorescein Succinimidyl Ester | 5(6)-Carboxyfluorescein | N-hydroxysuccinimide, EDC | acs.org |

| Dithienothiophene Succinimidyl Ester | Bromo-dithienothiophene derivative | N-hydroxysuccinimide | acs.org |

| 5-Carboxytetramethylrhodamine Succinimidyl Ester | 5-Carboxytetramethylrhodamine | N-hydroxysuccinimide, Activating Agent | nih.gov |

| QSY-9 Succinimidyl Ester | QSY-9 Carboxylic Acid | N-hydroxysuccinimide, Activating Agent | medchemexpress.com |

Synthesis of Thiol-Introducing Reagents (e.g., N-Succinimidyl S-Acetylthioacetate (SATA))

N-Succinimidyl S-acetylthioacetate (SATA) is a widely used reagent for introducing protected sulfhydryl groups into proteins and other amine-containing molecules. interchim.frcyanagen.combiocat.comchemimpex.commedchemexpress.com The synthesis of SATA involves the reaction of S-acetylthioacetic acid with N-hydroxysuccinimide. fishersci.com This creates a molecule with an amine-reactive NHS ester at one end and a protected thiol group (thioacetate) at the other.

The reaction of SATA with primary amines on a biomolecule at a pH of 7-9 results in the formation of a stable amide bond, with the release of N-hydroxysuccinimide. cyanagen.comfishersci.com The introduced thioacetyl group is stable and allows for the storage of the modified molecule. cyanagen.comsangon.com The protected sulfhydryl group can be subsequently deprotected by treatment with hydroxylamine (B1172632) at or near neutral pH, yielding a free thiol group that is available for reaction with maleimides or other thiol-reactive moieties. interchim.frfishersci.com

This two-step process of modification and deprotection provides a controlled method for introducing reactive thiols into biomolecules, which is particularly useful for creating conjugates where direct modification with a thiol-containing reagent is not feasible or desirable. fishersci.comsangon.com

Table 2: Key Compounds in SATA Synthesis and Application

| Compound Name | Chemical Formula | Role | Reference |

|---|---|---|---|

| N-Succinimidyl S-Acetylthioacetate (SATA) | C₈H₉NO₅S | Thiol-introducing reagent | cyanagen.comchemimpex.com |

| S-Acetylthioacetic acid | C₄H₆O₃S | Precursor for SATA synthesis | fishersci.com |

| N-Hydroxysuccinimide (NHS) | C₄H₅NO₃ | Reactant for NHS ester formation | fishersci.com |

Synthesis of Other Bioconjugation Linkers

Beyond fluorescent tags and thiol-introducing reagents, a diverse range of bioconjugation linkers based on N-succinimidyl acetate have been developed. These linkers often possess two or more reactive groups, allowing for the crosslinking of different biomolecules or the attachment of specific functionalities.

Homobifunctional Crosslinkers: These linkers contain two identical reactive groups, typically NHS esters, and are used to crosslink molecules containing primary amines. nih.govwindows.netiaea.org An example is the family of Bis-NHS-(PEG)n reagents, where two NHS esters are connected by a polyethylene (B3416737) glycol (PEG) spacer of varying length. windows.net The PEG spacer enhances the water solubility of the crosslinker and the resulting conjugate. windows.net

Heterobifunctional Crosslinkers: These are more versatile linkers that possess two different reactive groups, allowing for sequential and specific conjugation of two different molecules. google.comnih.govresearchgate.netsemanticscholar.orgresearchgate.netacs.orggoogle.com A common combination is an NHS ester for reacting with amines and a maleimide (B117702) group for reacting with thiols. google.comrsc.org For instance, succinimidyl-6-[β-maleimidopropionamido]hexanoate (SMPH) is synthesized in a two-step process where maleic anhydride is first reacted with β-alanine, followed by activation of the resulting carboxylic acid with NHS. google.com Other heterobifunctional linkers may include a pyridyldithio group for forming disulfide bonds or a photoactivatable group like a phenyl azide (B81097) for light-induced crosslinking. nih.govresearchgate.net

The synthesis of these linkers often involves multi-step organic chemistry procedures to introduce the desired reactive functionalities and spacer arms. acs.orgresearchgate.net The choice of linker depends on the specific application, including the nature of the molecules to be conjugated and the desired stability of the resulting linkage. rsc.org

Table 3: Examples of Other Bioconjugation Linkers

| Linker Type | Example Compound | Reactive Groups | Application | Reference |

|---|---|---|---|---|

| Homobifunctional | Bis-NHS-(PEG)n | NHS ester, NHS ester | Crosslinking of amine-containing molecules | windows.net |

| Heterobifunctional | Succinimidyl-6-[β-maleimidopropionamido]hexanoate (SMPH) | NHS ester, Maleimide | Amine-to-thiol conjugation | google.com |

| Heterobifunctional | N-Succinimidyl 3-(2-pyridyldithio)propionate (SPDP) | NHS ester, Pyridyldithio | Amine-to-thiol conjugation (disulfide bond) | acs.org |

| Heterobifunctional | Dansyl-labeled crosslinker | NHS ester, Protected sulfhydryl, Fluorophore | Fluorescent labeling and amine-to-thiol conjugation | semanticscholar.org |

Mechanistic Investigations of N Succinimidyl Acetate Reactions

Amine Reactivity and Amide Bond Formation

The fundamental reaction of N-Succinimidyl acetate (B1210297) involves the acylation of an amine, a process also known as aminolysis. This reaction is a cornerstone of bioconjugate chemistry, enabling the covalent attachment of acetate groups to proteins and other molecules. interchim.fr The process is a competitive reaction where the primary amine of a biomolecule attacks the ester, leading to the formation of an N-acetylated product and the release of N-hydroxysuccinimide. researchgate.net

The reaction's efficiency is contingent on the nucleophilicity of the target amine. Primary amines (-NH2) and, to a lesser extent, secondary amines, are the principal targets. interchim.fr The amine must be in its deprotonated, nucleophilic state to initiate the attack on the ester's carbonyl carbon. interchim.frnih.gov This requirement is a key determinant of the reaction conditions, particularly the pH of the medium.

The acylation reaction with N-hydroxysuccinimide esters is generally a second-order process, dependent on the concentrations of both the ester and the nucleophilic amine. Kinetic studies on analogous NHS esters provide insight into the reaction rates. For instance, the aminolysis of anisoyl-NHS with n-butylamine in an aqueous dioxane solution was found to have a second-order rate constant (k_amine) of 50.9 M⁻¹ s⁻¹. mst.edu In contrast, the rate constant for the competing hydrolysis reaction (k_hyd) under similar conditions was 87 M⁻¹ s⁻¹, indicating that hydrolysis can be a significantly competitive process. mst.edu

For heterogeneous systems, such as the modification of surface-immobilized molecules, the reaction kinetics can be markedly different. The heterogeneous aminolysis rate constant for an NHS-ester monolayer was found to be over three orders of magnitude lower than the rate constant for heterogeneous hydrolysis, highlighting the challenges of surface modification. nih.gov Specific thermodynamic parameters such as enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG) for the acylation reaction involving N-Succinimidyl acetate are not extensively documented in the reviewed literature. However, the formation of a stable amide bond suggests the reaction is thermodynamically favorable.

| NHS Ester | Reaction | Nucleophile | Rate Constant (k) | Conditions | Source |

|---|---|---|---|---|---|

| Succinimidyl acetate | Hydrolysis | OH⁻ | 9.2 x 10¹ M⁻¹s⁻¹ | Aqueous dioxane | smolecule.com |

| Anisoyl-NHS | Aminolysis | n-Butylamine | 50.9 M⁻¹s⁻¹ | Aqueous dioxane (20% v/v) | mst.edu |

| Anisoyl-NHS | Hydrolysis | OH⁻ | 87 M⁻¹s⁻¹ | Aqueous dioxane (20% v/v) | mst.edu |

| DSP-based monolayer | Hydrolysis (heterogeneous) | OH⁻ | 1.5 x 10³ M⁻¹s⁻¹ | pH 8.50 | nih.gov |

The pH of the reaction medium is a critical parameter that governs both the efficiency and selectivity of acylation with N-Succinimidyl acetate. nih.gov The reaction rate is directly influenced by the concentration of the unprotonated amine, which is the active nucleophile. nih.gov Most primary amines, such as the ε-amino group of lysine (B10760008), have a pKa around 10, while the α-amino group of a protein's N-terminus has a pKa around 8. nih.gov Consequently, reactions are typically performed in buffers with a pH range of 7.0 to 9.0 to ensure a sufficient concentration of the deprotonated amine. interchim.frnih.gov

Interestingly, pH can also modulate the selectivity of the reaction. At an acidic pH of 6.0, N-Succinimidyl acetate has been observed to preferentially label tyrosine residues over lysine residues. nih.govacs.org Conversely, at alkaline conditions (pH 8.4), the reaction is highly selective for lysine. nih.govacs.org This pH-dependent selectivity arises from the different pKa values of the nucleophilic groups within a protein. Although the reaction efficiency decreases at lower pH due to protonation of the primary amines, acylation can still proceed, with studies showing cross-linking activity even at a pH of 4.0. nih.govacs.org

Both steric and electronic factors of the amine nucleophile play a significant role in the rate of acylation.

Electronic Factors: The nucleophilicity of an amine is the primary electronic factor. It is directly related to the amine's basicity (pKa). Amines with lower pKa values, like the N-terminal α-amino group (pKa ≈ 8), are more nucleophilic at physiological pH (7.4) compared to the more basic ε-amino group of lysine (pKa ≈ 10.5). nih.gov This difference allows for preferential N-terminal modification by carefully controlling the pH. nih.gov The local chemical environment can also influence an amine's pKa; for example, a nearby negatively charged carboxylate group can raise the pKa of a lysine's amino group, reducing its nucleophilicity at a given pH.

Steric Factors: Steric hindrance around the target amine can significantly impede the approach of the N-Succinimidyl acetate molecule, thereby reducing the reaction rate. youtube.comrsc.org Bulky neighboring groups can shield the amine, making it less accessible. The N-Succinimidyl acetate reagent itself, with its acetate group, is considered relatively small and exhibits limited steric hindrance, which is advantageous for accessing amines in various molecular environments. interchim.fr The structure of the acyl group on the NHS ester can also influence reactivity, as demonstrated by studies comparing different N-succinimidyl reagents where minor structural changes led to significant differences in protein-labeling yields. nih.gov

Side Reactions and Product Analysis

While the primary reaction of N-Succinimidyl acetate is the formation of a stable amide bond with an amine, several side reactions can occur, leading to a heterogeneous product mixture and a reduction in yield. Careful analysis is required to identify and quantify these side products.

The most significant side reaction is the hydrolysis of the ester bond, which converts N-Succinimidyl acetate to acetic acid and N-hydroxysuccinimide. nih.gov This reaction is competitive with aminolysis and is highly dependent on pH, with the rate of hydrolysis increasing significantly in alkaline conditions. interchim.fr

The stability of N-Succinimidyl acetate in aqueous solution is therefore limited. Kinetic studies of a similar compound, dithiobis(succinimidyl propionate) (DSP), on a surface at pH 8.5 showed a greater than 50% loss of the NHS ester in under 8 minutes (480 seconds). nih.govacs.org A specific study of N-Succinimidyl acetate in aqueous dioxane determined its second-order hydrolysis rate constant to be 9.2 × 10¹ M⁻¹s⁻¹. smolecule.com Due to this susceptibility to hydrolysis, stock solutions of N-Succinimidyl acetate are typically prepared in anhydrous organic solvents like DMSO or DMF and added to the aqueous reaction mixture immediately before use. interchim.fr

| Compound | Parameter | Value | Conditions | Source |

|---|---|---|---|---|

| This compound | Second-order rate constant (kh) | 9.2 x 10¹ M⁻¹s⁻¹ | Aqueous dioxane | smolecule.com |

| DSP-based monolayer | Half-life (approx.) | < 8 minutes for >50% loss | pH 8.5 | nih.govacs.org |

| N-Succinimidyl benzoate (B1203000) (NBS) | Second-order rate constant (kh,solution) | 9.2 x 10¹ M⁻¹s⁻¹ | 20% Dioxane | nih.gov |

Besides the target primary amine and the hydroxide (B78521) ion from water, other nucleophilic species present in the reaction mixture can compete for reaction with N-Succinimidyl acetate. In the context of protein modification, the side chains of other amino acids can act as nucleophiles.

Specifically, the hydroxyl groups of tyrosine, serine, and threonine can be acylated, especially when a high molar excess of the NHS ester is used. researchgate.netnih.govnih.gov This results in the formation of O-acetyl esters. However, these ester linkages are significantly less stable than the amide bonds formed with lysine. nih.gov The O-acyl products can be selectively cleaved by treatment with hydroxylamine (B1172632) or simply by incubating the sample in a boiling water bath, which hydrolyzes the ester bonds while leaving the amide bonds intact. researchgate.netnih.gov As mentioned previously, the selectivity for these nucleophiles is pH-dependent, with studies on N-Succinimidyl acetate showing a preference for tyrosine at pH 6.0 and for lysine at pH 8.4. nih.govacs.org Another potential, though less common, side reaction involves a nucleophilic attack on the succinimide (B58015) ring itself, leading to its opening. nih.gov

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for elucidating the complex mechanisms of chemical reactions, including those involving N-succinimidyl acetate and related succinimide systems. rsc.org By modeling reactions at the molecular level, researchers can investigate transient species like transition states, which are often impossible to observe experimentally. mit.edu These theoretical approaches provide detailed insights into reaction pathways, energetics, and the influence of catalysts, complementing experimental findings. rsc.orgresearchgate.net

Theoretical Studies of Succinimide Formation (e.g., from Aspartic Acid Residues)

The nonenzymatic formation of succinimide intermediates from aspartic acid (Asp) residues in peptides and proteins is a significant area of study due to its implications for protein degradation and aging-related diseases. nih.govnih.gov Computational studies, primarily using density functional theory (DFT), have been instrumental in detailing the mechanism of this intramolecular reaction. mdpi.com

Researchers often employ model compounds to simplify calculations while retaining the essential chemical features of the reacting system. A common model is an Asp residue capped with an acetyl (Ace) group at the N-terminus and a methylamino (Nme) group at the C-terminus (Ace-Asp-Nme). nih.govmdpi.com Theoretical investigations have established that succinimide formation is not a single-step process but proceeds through a multi-step pathway. nih.govmdpi.com

The generally accepted mechanism involves two principal steps: an initial intramolecular cyclization followed by a dehydration step. mdpi.com

Cyclization : The process begins with a nucleophilic attack by the amide nitrogen of the adjacent peptide bond on the side-chain carboxyl carbon of the aspartic acid residue. mdpi.commdpi.com This intramolecular addition leads to the formation of a five-membered ring and a tetrahedral intermediate, which is typically a gem-diol under neutral to acidic conditions. mdpi.com

Dehydration : The tetrahedral intermediate then eliminates a water molecule to yield the final succinimide product. mdpi.com

In aqueous solutions, computational models suggest the reaction can be dissected into three steps: iminolization, cyclization, and dehydration, with a total estimated activation energy of 109 kJ mol⁻¹. nih.govnih.gov The formation of this succinimide intermediate is crucial as its subsequent hydrolysis can lead to the formation of not only the original L-Asp residue but also biologically uncommon isomers such as L-β-Asp, D-Asp, and D-β-Asp. mdpi.commdpi.com

| Step | Description | Key Intermediate | Reference |

|---|---|---|---|

| 1. Cyclization (Intramolecular Addition) | The backbone amide nitrogen attacks the side-chain carboxyl carbon. | Tetrahedral gem-diol intermediate | mdpi.com |

| 2. Dehydration | Elimination of a water molecule from the gem-diol intermediate. | Succinimide product | mdpi.com |

Modeling of Catalytic Effects (e.g., Acetic Acid, Histidine)

Computational models have demonstrated that certain molecules can catalyze the formation of succinimide. Acetic acid and the side chain of the amino acid histidine are two prominent examples that have been studied theoretically. mdpi.commdpi.com

Histidine Catalysis: The rate of succinimide formation is highly dependent on the amino acid residue following the Asp or asparagine (Asn) residue. While bulky residues slow the reaction, histidine (His) has been observed to accelerate it. mdpi.com Computational studies using an Ace-Asn-His-Nme model compound revealed that the imidazole (B134444) group of the histidine side chain can specifically catalyze the formation of the tetrahedral intermediate. mdpi.com In its neutral, Nε-protonated form, the imidazole group acts as a mediator for proton transfer, facilitating the nucleophilic attack by the backbone nitrogen. mdpi.com Once formed, the tetrahedral intermediate, if protonated at its amino group, readily releases an ammonia (B1221849) molecule to yield the succinimide species. mdpi.com

| Catalyst | Proposed Role | Mechanistic Feature | Reference |

|---|---|---|---|

| Acetic Acid (CH₃COOH) | Proton-transfer mediator | Catalyzes both cyclization and dehydration via double proton transfer in a concerted mechanism. | mdpi.comnih.gov |

| Histidine (Imidazole side chain) | Proton-transfer mediator | Catalyzes the initial cyclization step to form the tetrahedral intermediate. | mdpi.com |

Prediction of Reaction Pathways and Transition States

A primary goal of computational mechanistic studies is the prediction of complete reaction pathways and the characterization of their associated transition states (TS). digitellinc.com The transition state is a high-energy, transient configuration along the reaction coordinate that represents the point of no return from which a reaction must proceed. mit.edu Elucidating TS structures is essential for understanding reaction mechanisms and kinetics. researchgate.net

Computational methods, ranging from DFT to more recent machine learning (ML) and neural network approaches, are used to explore the potential energy surface of a reaction. digitellinc.comdtu.dk By identifying the minimum energy path connecting reactants and products, researchers can locate the transition state structure and calculate the activation energy barrier, which determines the reaction rate. mit.edu

For the acetic acid-catalyzed succinimide formation, DFT calculations have identified the transition states for both the cyclization and dehydration steps. mdpi.comnih.gov The calculations predicted that the activation barrier for the initial cyclization step is higher than that for the subsequent dehydration, making cyclization the rate-determining step. mdpi.comnih.gov

Recent advancements in machine learning offer a powerful alternative to time-consuming quantum chemistry calculations for predicting TS structures. mit.edu ML models can be trained on datasets of known reactions to rapidly predict the geometry of a transition state from the structures of the reactant and product, sometimes in a matter of seconds. mit.eduresearchgate.net For instance, one model demonstrated accuracy to within 0.08 angstroms compared to structures generated using quantum methods. mit.edu These predictive tools are becoming increasingly valuable for constructing large reaction networks and exploring unknown mechanisms. researchgate.net

| Reaction System | Computational Method | Predicted Feature | Finding | Reference |

|---|---|---|---|---|

| Succinimide formation from Asp (aqueous phase) | DFT (B3LYP/6-31+G(d,p)) | Activation Energy | Estimated to be 109 kJ mol⁻¹ | nih.govnih.gov |

| Acetic Acid-catalyzed succinimide formation | DFT | Rate-Determining Step | The cyclization (first) step has a higher energy barrier than dehydration. | mdpi.comnih.gov |

| General Organic Reactions | Machine Learning | Transition State Geometry | Models can predict TS structures with high accuracy (e.g., within 0.08 Å of quantum calculations). | mit.edu |

Applications in Protein and Peptide Chemistry

Protein Labeling and Modification

The covalent modification of proteins with various chemical reporters, tags, or other molecules is a cornerstone of biochemical research. Succinimidyl ester-based chemistry provides a robust and versatile platform for achieving these modifications.

The most common application of succinimidyl esters is the labeling of primary amines. These reagents react with the ε-amino group of lysine (B10760008) residues and the α-amino group of a protein's N-terminus to form stable, covalent amide bonds. This reaction is typically performed at a neutral to slightly basic pH (7.0-8.5), which ensures that the primary amino group is deprotonated and thus sufficiently nucleophilic to attack the ester.

The succinimidyl ester cross-linking reagents are commonly used to target primary amine-containing amino acids, namely the N-terminus and lysine. However, studies have shown that these reagents can also react with tyrosine residues. The selectivity for lysine versus tyrosine is dependent on the pH of the reaction solution; in alkaline conditions, lysine is more reactive, while acidic conditions favor tyrosine modification. Acetylation of lysine residues using succinimidyl acetate (B1210297) has been shown to lead to the complete inactivation of the erythrocyte Ca2+ pump, indicating that critical lysine residues are located at or near the enzyme's catalytic site. This highlights the utility of succinimidyl acetate in probing the functional importance of specific amino acid residues.

While succinimidyl esters react with all accessible primary amines, strategies have been developed to achieve selective labeling of the protein N-terminus. Research using this compound has demonstrated that the reactivity of the N-terminus can be greater than that of either lysine or tyrosine.

A more refined strategy for selective N-terminal modification employs a two-step, "one-pot" method. This approach first involves the conversion of an N-hydroxysuccinimide (NHS) ester into a more chemoselective thioester in situ. This thioester then reacts specifically with a protein that has been engineered to contain an N-terminal cysteine, resulting in the formation of a new amide bond exclusively at the N-terminus. This method offers high stoichiometry and selectivity, providing a powerful tool for site-specific protein modification.

Introducing sulfhydryl (-SH) groups into proteins opens up a different avenue for conjugation, particularly for use with maleimide-containing reagents. N-succinimidyl S-acetylthioacetate (SATA) is a reagent designed for this purpose. It contains an NHS ester that reacts with primary amines on a protein, covalently attaching an acetyl-protected sulfhydryl group.

The key feature of SATA is that the modified protein can be stored indefinitely with the sulfhydryl group in its protected state. When needed, the labile sulfhydryl group can be exposed by deacetylation using hydroxylamine (B1172632). This process effectively converts primary amines into reactive thiols, providing a specific handle for subsequent modifications. This is particularly useful for enabling heterobifunctional cross-linking strategies where an amine-reactive and a thiol-reactive chemistry are combined. SATA has been evaluated as a ligand for radiolabeling humanized antibodies, demonstrating its utility in creating stable, radiolabeled products for therapeutic and diagnostic applications.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C8H9NO5S | |

| Molecular Weight | 231.23 | |

| Spacer Arm Length | 2.8 Å | |

| Reactive Groups | NHS ester (amine-reactive), Protected Sulfhydryl | |

| Deprotection Agent | Hydroxylamine-HCl |

Succinimidyl ester chemistry is integral to several quantitative proteomics workflows. Isobaric tagging technologies, such as iTRAQ (isobaric tags for relative and absolute quantification), utilize reagents that consist of a reporter group, a balance group, and an amine-reactive N-hydroxy succinimide (B58015) ester group. In this workflow, peptides from different samples are labeled with distinct but isobaric tags. Upon fragmentation in a mass spectrometer, the reporter groups are released, and their relative intensities are used to quantify changes in protein abundance across the samples.

In such protein-level labeling strategies, organic solvents are required to dissolve the reagents and slow the hydrolysis of the NHS ester. Studies have shown that DMSO is a highly effective solvent, yielding a high number of identified peptides and excellent labeling efficiency. A critical consideration is that the modification of lysine residues by these tags blocks subsequent cleavage by trypsin, an enzyme commonly used in proteomics to digest proteins into peptides. Therefore, alternative or additional enzymes like Asp-N may be used to achieve better protein coverage.

Cross-Linking Strategies in Structural Biology

Chemical cross-linking combined with mass spectrometry (XL-MS) has emerged as a powerful technique for elucidating the three-dimensional structure of proteins and protein complexes. This method uses chemical reagents to create covalent bonds between amino acids that are in close proximity, providing distance constraints that are valuable for structural modeling. Reagents based on succinimidyl esters are among the most widely used for these applications.

Cross-linking reagents can be broadly classified into two categories based on their reactive groups.

Homobifunctional crosslinkers possess two identical reactive groups. Those based on succinimidyl esters, such as Disuccinimidyl suberate (B1241622) (DSS) and Ethylene glycol bis(succinimidylsuccinate) (EGS), have NHS esters at both ends of a spacer arm. These are typically used in single-step reactions to link primary amines (lysines or N-termini) to each other, either within a single protein (intramolecular) or between different proteins (intermolecular). While straightforward to use, this approach can sometimes result in undesirable polymerization or self-conjugation.

Heterobifunctional crosslinkers contain two different reactive groups, which allows for controlled, two-stage conjugation reactions. This approach minimizes unwanted side reactions like self-conjugation. A common design features an amine-reactive NHS ester on one end and a sulfhydryl-reactive maleimide (B117702) group on the other. This strategy often involves first reacting the NHS ester with the primary amines on one protein, purifying the intermediate, and then reacting the maleimide group with a sulfhydryl group on a second protein. Reagents like SATA are crucial for this approach, as they can be used to introduce the necessary sulfhydryl target onto a protein that lacks natural cysteine residues.

| Feature | Homobifunctional Crosslinkers | Heterobifunctional Crosslinkers | Reference |

|---|---|---|---|

| Reactive Groups | Two identical reactive groups (e.g., NHS ester + NHS ester) | Two different reactive groups (e.g., NHS ester + Maleimide) | |

| Reaction Procedure | Typically a one-step reaction | Allows for two-step, sequential reactions | |

| Primary Use | Linking like functional groups, studying protein quaternary structure | Linking dissimilar biomolecules, creating specific protein-protein conjugates | |

| Common Examples | DSS, BS3, EGS | SMCC, Sulfo-SMCC, GMBS | |

| Potential Issues | Can lead to polymerization and self-conjugation | Minimizes undesirable side reactions |

pH-Dependent Cross-Linking Efficiency

The reactivity of succinimidyl esters, including this compound, is highly dependent on the pH of the reaction environment. These reagents are most effective at neutral to slightly basic pH levels, typically between 7.0 and 8.5. nih.govnih.gov This is because the cross-linking reaction involves a nucleophilic attack from the deprotonated primary amino group of a lysine side chain on the N-hydroxysuccinimide (NHS) ester. nih.gov In this pH range, a sufficient proportion of lysine residues are deprotonated and thus reactive.

However, research has demonstrated that succinimide-based cross-linking can still occur in more acidic conditions, even as low as pH 4.0. nih.govnih.govacs.org As the pH decreases, the efficiency of the cross-linking reaction is markedly reduced. nih.govnih.gov For example, a study using the succinimidyl ester cross-linker disuccinimidyl suberate (DSS) on a mixture of model proteins found that at pH 5.0, the number of identifiable cross-links was approximately half of that observed at pH 7.5. nih.govnih.gov Despite the reduced efficiency, the ability to perform cross-linking in acidic environments is significant, as many important biological processes occur in acidic intracellular compartments like lysosomes, which have a pH of 4.5–5.0. nih.gov

The specificity of NHS esters can also be influenced by pH. One study using N-succinimidyl acetate to label model peptides observed that at pH 6.0, tyrosine residues were preferentially labeled over lysine residues. acs.org Conversely, under alkaline conditions (pH 8.4), lysine residues were the favored site for modification. acs.org This pH-dependent specificity is a critical consideration for researchers designing experiments to probe protein structure and interactions.

| pH Condition | Relative Cross-Linking Efficiency | Primary Target Residues | Reference |

|---|---|---|---|

| 4.0 - 6.0 | Reduced | Tyrosine may be favored over Lysine at pH 6.0 | nih.govnih.govacs.org |

| 7.0 - 8.5 | Optimal | Lysine | nih.govnih.gov |

| > 8.5 | High | Lysine | acs.org |

Analysis of Protein–Protein Interactions and Conformational Dynamics

This compound is a valuable tool for studying the intricate dance of molecules, including protein-protein interactions (PPIs) and the conformational dynamics of proteins. Chemical cross-linking, often employing succinimidyl esters, is a powerful method to capture both stable and transient PPIs. rsc.orgnih.gov By covalently linking interacting proteins, researchers can identify binding partners and map interaction interfaces. nih.gov Acetylation of lysine residues with this compound serves as a chemical derivatization technique that can help identify these interfaces, as the accessibility of residues to modification changes upon complex formation. nih.govacs.org

Furthermore, this compound can be used to probe the conformational dynamics of proteins, particularly changes that occur upon binding to other molecules like lipid membranes. acs.orgnih.gov For instance, researchers have used N-succinimidyl acetate to study the membrane interaction of α-synuclein. acs.orgnih.gov By monitoring the reactivity of different lysine residues to acetylation, they could deduce which parts of the protein were interacting with the membrane, providing insight into the protein's bound conformation. acs.orgnih.gov

Fluorescence-based techniques, such as Förster resonance energy transfer (FRET), are also used to investigate protein conformational dynamics. pnas.orgprinceton.edu These methods often require labeling the protein with fluorescent dyes. Succinimidyl esters are commonly used to attach these dyes to proteins, enabling the measurement of intramolecular distances and the detection of conformational changes in real-time. pnas.org

Functional Alteration of Biomolecules

Modulation of Protein Function and Stability through Acetylation

A clear example of functional modulation is the effect of this compound on the erythrocyte Ca2+ pump. Acetylation of the pump's lysine residues with this reagent resulted in its complete inactivation. nih.gov The study revealed that certain residues near the ATP binding site were modified, directly impacting the enzyme's catalytic activity. nih.gov Furthermore, acetylation also prevented the pump from being activated by its natural regulators, such as calmodulin, indicating that a separate set of modified lysine residues was involved in this regulatory blockade. nih.gov This demonstrates that acetylation can affect both the catalytic and regulatory domains of a protein. nih.gov Acetylation is a reversible process within cells, carried out by acetyltransferases and deacetylases, which act as molecular switches to control protein function. nih.govnumberanalytics.com

Enhancement of Bioactivity and Solubility of Therapeutic Agents

This compound plays a crucial role in pharmaceutical research and development by enhancing the properties of therapeutic agents. chemimpex.com Its application in bioconjugation allows for the modification of biomolecules to improve their bioactivity and solubility. chemimpex.com By introducing specific functional groups, this compound can help overcome challenges associated with poorly water-soluble drugs, potentially improving their bioavailability. chemimpex.comresearchgate.net

This reagent is instrumental in the creation of antibody-drug conjugates (ADCs) and vaccine formulations. chemimpex.com In one study, a bioactive peptide adjuvant was conjugated to ovalbumin using a succinimidyl-modified linker. nih.gov The resulting conjugate elicited a significantly higher antibody response in mice compared to the protein alone, demonstrating a clear enhancement of bioactivity. nih.gov This approach is also used to create conjugate vaccines where antigens are linked to carrier proteins to boost the immune response. chemimpex.com The ability to form stable amide bonds makes this compound a preferred choice for synthesizing complex biomolecules designed for targeted drug delivery and advanced therapeutic strategies. chemimpex.com

| Application Area | Biomolecule Studied | Key Finding | Reference |

|---|---|---|---|

| Modulation of Protein Function | Erythrocyte Ca2+ pump | Acetylation with this compound caused complete inactivation and blocked activation by calmodulin. | nih.gov |

| Analysis of Protein Interactions | α-synuclein | Lysine reactivity towards acetylation was used to probe the protein's interaction with lipid membranes. | acs.orgnih.gov |

| Enhancement of Bioactivity | Ovalbumin-Peptide Conjugate | Conjugation using a succinimidyl-based method significantly increased the antigen-specific antibody response. | nih.gov |

| General Therapeutic Application | Therapeutic Agents | Used to introduce functional groups that can enhance the solubility and bioactivity of drugs. | chemimpex.com |

Bioconjugation and Drug Delivery System Development

Design and Synthesis of Bioconjugates

The design and synthesis of bioconjugates using succinimidyl acetate (B1210297) derivatives are foundational to creating targeted therapeutics and diagnostic tools. These reagents enable the modification of biomolecules, such as proteins and peptides, to introduce new functionalities or to link them to other molecules like drugs or imaging agents. The process typically involves the reaction of the succinimidyl ester with the primary amine groups (e.g., lysine (B10760008) residues) on the surface of a protein, resulting in a stable amide linkage.

Succinimidyl esters are instrumental in the synthesis of Antibody-Drug Conjugates (ADCs), a class of targeted cancer therapeutics. ADCs combine the specificity of a monoclonal antibody with the cytotoxic potency of a small-molecule drug. Linkers containing a succinimidyl ester, such as succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC), are commonly used to attach the drug to the antibody. The succinimidyl ester end of the linker reacts with lysine residues on the antibody, while the other end can be functionalized to react with the cytotoxic payload. This conjugation strategy has been employed in the development of several FDA-approved ADCs. Research has also focused on optimizing conjugation technologies to produce site-specific ADCs with improved drug-to-antibody ratios (DAR) and stability, sometimes utilizing thioester-based reagents as an alternative to the more traditional N-hydroxysuccinimide (NHS) esters for enhanced stability and reactivity control.

Table 1: Examples of Succinimidyl Ester-based Linkers in ADC Development

| Linker Name | Reactive Groups | Application Example | Reference |

|---|---|---|---|

| Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) | Succinimidyl ester, Maleimide (B117702) | Conjugation of DM1 to Trastuzumab (Kadcyla®) | |

| Sulfosuccinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (Sulfo-SMCC) | Sulfosuccinimidyl ester, Maleimide | Conjugation of ovalbumin to erythrocytes |

In vaccine development, succinimidyl acetate derivatives are used to create conjugate vaccines, where a poorly immunogenic antigen (like a bacterial polysaccharide) is covalently linked to a carrier protein to enhance the immune response. This process converts T-cell independent antigens into T-cell dependent antigens, leading to a more robust and long-lasting immunity. The succinimidyl ester can be used to activate either the antigen or the carrier protein for subsequent conjugation. For instance, di-(N-succinimidyl)adipate (SIDEA) has been used for the random conjugation of carbohydrate antigens onto the lysine residues of carrier proteins. This approach has been crucial in developing effective vaccines against encapsulated bacteria.

Succinimidyl esters are widely employed to attach fluorescent dyes to biomolecules for various imaging applications, including fluorescence microscopy and flow cytometry. The amine-reactive succinimidyl ester group readily conjugates with proteins, antibodies, and peptides, allowing for the specific labeling of cellular targets. This enables researchers to track protein localization, interactions, and dynamics within living cells. A variety of fluorescent probes are commercially available as succinimidyl ester derivatives, covering a broad spectrum of excitation and emission wavelengths. For in vivo imaging, probes with emission in the near-infrared (NIR) region are preferred to minimize tissue autofluorescence and enhance penetration depth.

Table 2: Examples of Succinimidyl Ester-Functionalized Fluorescent Probes

| Probe Name | Application | Key Feature | Reference |

|---|---|---|---|

| 5(6)-Carboxyeosin diacetate N-succinimidyl ester | Fluorescent labeling of proteins and peptides | Reacts with primary amines to form stable covalent bonds for detection. | |

| iFluor® 840 succinimidyl ester | In vivo small animal imaging | Emission in the infrared (IR) range, well-separated from other common fluorophores. | |

| SNARF™-1 carboxylic acid, acetate, succinimidyl ester | Ratiometric pH sensing in living cells | pH-dependent emission shift allows for precise pH measurements. |

Polymeric and Nanoparticle-Based Delivery Systems

Succinimidyl chemistry plays a significant role in the development of advanced drug delivery vehicles, including functionalized polymers and nanoparticles. These systems are designed to improve drug solubility, prolong circulation time, and achieve targeted delivery to specific tissues or cells.

This compound and its derivatives are used to modify and functionalize water-soluble polymers for drug delivery applications. Polymers like poly(ethylene glycol) (PEG) can be activated with succinimidyl esters to facilitate their conjugation to drugs or targeting ligands. Another example is the use of polysuccinimide (PSI), a biodegradable polymer. The succinimidyl groups along the PSI backbone can be partially reacted with amine-containing molecules to tune the polymer's amphiphilicity, leading to the self-assembly of nanoparticles. The remaining succinimidyl groups can hydrolyze under specific pH conditions, triggering the release of an encapsulated drug. This approach allows for the creation of stimuli-responsive drug delivery systems.

Succinimidyl ester chemistry is a key tool for surface functionalization of various nanoparticles, including silica (B1680970), polymeric, and magnetic nanoparticles, for drug delivery and bioimaging. By reacting amine-functionalized nanoparticles with molecules containing a succinimidyl ester, a wide range of ligands such as targeting peptides, antibodies, or fluorescent dyes can be covalently attached to the nanoparticle surface. This surface modification is crucial for achieving active targeting, improving biocompatibility (e.g., through PEGylation), and adding imaging capabilities. For instance, amine-functionalized silica nanoparticles can be reacted with biotin-PEG-NHS to create biotinylated nanoparticles for targeted delivery applications. This versatile conjugation strategy enables the construction of multifunctional nanoparticle platforms for theranostics.

Controlled Release Mechanisms in Drug Delivery

The development of sophisticated drug delivery systems (DDS) that allow for the controlled release of therapeutic agents is a cornerstone of modern pharmaceutical research. This compound and its derivatives play a crucial role as versatile reagents in the creation of these systems. chemimpex.com They facilitate the conjugation of drugs to various carriers, such as polymers and nanoparticles, enabling the design of delivery vehicles that can release their payload in response to specific physiological or external stimuli. This targeted release enhances therapeutic efficacy while minimizing off-target effects. researchgate.netresearchgate.net

One of the primary strategies for achieving controlled release involves the use of stimuli-responsive materials. nih.gov These materials are designed to undergo physical or chemical changes in response to triggers such as pH, redox potential, enzymes, temperature, or light. nih.govfrontiersin.org Succinimidyl esters are frequently employed to link drugs to these smart carriers.

pH-Responsive Release:

A common approach involves creating polymer-drug conjugates that are stable at physiological pH (around 7.4) but release the drug in the acidic microenvironment of tumors (pH ~6.5) or within the endosomes of cells (pH ~5.0). google.comacs.org For instance, nanoparticles formulated with polymers containing succinimidyl units have been shown to be pH-responsive. google.com In a neutral or slightly alkaline environment (above pH 7), the succinimidyl ring can undergo hydrolysis, leading to the opening of the ring. google.com This structural change can alter the polymer's properties from amphiphilic to hydrophilic, causing the nanoparticle to swell or disassemble and release the encapsulated drug. google.com

Research on poly(N-succinimidyl acrylate)-coated mesoporous silica nanoparticles demonstrated a pH-triggered drug release mechanism. acs.org The drug-loaded nanoparticles showed minimal premature release at a neutral pH, but under acidic conditions, the acetal (B89532) linker connecting the polymer to the silica core was cleaved, leading to effective drug release. acs.org Similarly, chitosan-coated mesoporous silica nanoparticles have been developed for pH-dependent drug release. mdpi.com At a physiological pH of 7.4, only about 20% of the entrapped ibuprofen (B1674241) was released, whereas at an acidic pH of 5.0, which mimics the endosomal environment, approximately 90% of the drug was released over 8 hours. mdpi.com This differential release is attributed to the lower solubility and degradability of chitosan (B1678972) at neutral pH. mdpi.com

Redox-Responsive Release:

The significant difference in redox potential between the extracellular and intracellular environments provides another avenue for controlled drug release. The intracellular concentration of glutathione (B108866) (GSH), a reducing agent, is substantially higher (around 10 mM) than in the extracellular space (around 1 µM). researchgate.net This gradient can be exploited to trigger the release of drugs from carriers containing disulfide bonds. Succinimidyl chemistry is often used to introduce these redox-sensitive linkers. For example, a model enzyme was attached to mesoporous silica nanoparticles via a linker containing a disulfide bond. The enzyme remained bound to the nanoparticles under extracellular redox conditions but was released in the presence of 10 mM glutathione, mimicking intracellular conditions. researchgate.net

Interactive Data Table: Examples of Stimuli-Responsive Release Systems

| Carrier System | Stimulus | Drug/Payload | Release Mechanism | Research Finding | Reference |

| Poly(N-succinimidyl acrylate)-coated mesoporous silica nanoparticles | pH | Doxorubicin | Acid-labile acetal linker cleavage | Low premature drug release at neutral pH and effective stimuli-responsive release under acidic conditions. | acs.org |

| Chitosan-coated mesoporous silica nanoparticles | pH | Ibuprofen | Chitosan's differential solubility | ~20% release at pH 7.4 vs. ~90% release at pH 5.0 over 8 hours. | mdpi.com |

| Mesoporous silica nanoparticles with disulfide linker | Redox (Glutathione) | Carbonic Anhydrase (model enzyme) | Thiol-disulfide interchange | Enzyme remained bound at low (1 µM) GSH concentrations and was released at high (10 mM) GSH concentrations. | researchgate.net |

| Poly(lactic-co-glycolic acid) (PLGA) nanoparticles | pH | Paclitaxel | pH-sensitive polymer degradation | Sustained release at pH 6.5 (~30% at 108 hours) compared to pH 7.4. | nih.gov |

| FeMn-based Metal-Organic Framework (MOF) | pH and H₂S | 5-Fluorouracil | Structural decomposition of MOF | Rapid release of 70% at pH 5.4 and 26% in NaHS solution within 24 hours. | acs.org |

Enzyme-Responsive Release:

The overexpression of certain enzymes in pathological tissues, such as tumors, can also be harnessed for targeted drug delivery. nih.gov Drug-polymer conjugates can be designed with linkages that are specifically cleaved by these enzymes. This strategy ensures that the drug is released predominantly at the site of action, increasing its local concentration and therapeutic effect. researchgate.net For example, systems have been designed where a gelatin layer, which is degraded by matrix metalloproteinases (MMPs) often overexpressed in tumors, shields the drug-loaded nanoparticle. nih.gov Once at the tumor site, the gelatin is hydrolyzed, exposing the nanoparticle for cellular uptake and subsequent drug release. nih.gov

The combination of different release triggers, such as pH and enzymes, can lead to more specific and efficient drug delivery. buu.ac.th For instance, a colonic drug delivery system was developed using chitosan acetate and hydroxypropyl methylcellulose. buu.ac.th The release was controlled by time and pH in the upper gastrointestinal tract, while in the colon, the degradation of chitosan acetate by colonic enzymes accelerated the drug release. buu.ac.th

The versatility of this compound and its derivatives in bioconjugation allows for the creation of a wide array of controlled-release drug delivery systems. chemimpex.com By carefully selecting the carrier and the type of stimuli-responsive linker, it is possible to tailor the release profile of a drug to specific therapeutic needs, thereby enhancing its efficacy and safety. researchgate.netnih.gov

Advanced Research Areas and Future Directions

Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry involves the study of chemical systems composed of multiple molecules linked by non-covalent interactions, such as hydrogen bonding and π-π stacking. A key area within this field is coordination-driven self-assembly, where molecules spontaneously form organized structures. The reactivity of the succinimidyl ester group, the core functional component of succinimidyl acetate (B1210297), is being harnessed to construct complex, self-assembling systems with significant potential in biomedicine.

Research has demonstrated that the N-hydroxysuccinimide (NHS) ester is instrumental in synthesizing peptide-polymer hydrogels. In one approach, a double-network hydrogel is formed through the reaction of an NHS-activated polyethylene (B3416737) glycol (PEG) polymer with a lysine-rich, self-assembling peptide. The self-assembly of the peptide forms the initial physical network, which is then reinforced by a second, covalent network created when the NHS moiety on the PEG reacts with the amine side chains of the peptide. This method produces robust, injectable hydrogels.

Similarly, the standard EDC-NHS (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide/N-hydroxysuccinimide) coupling chemistry is used to create novel glycopeptides that self-assemble into supramolecular hydrogels. For example, the well-studied dipeptide Fluorenylmethoxycarbonyl diphenylalanine (Fmoc-FF) was glycosylated using DCC/NHS chemistry to better mimic the native extracellular matrix, demonstrating how succinimidyl ester activation is crucial for building these sophisticated biomaterials. The resulting self-assembling peptides are being explored for their potential to create scaffolds that can enhance subunit vaccines and elicit stronger immune responses. This strategy of modifying self-assembling peptides post-assembly offers a pathway to tailor supramolecular structures for applications in drug delivery and tissue engineering.

Advanced Materials Science Applications

The unique reactivity of succinimidyl acetate is a cornerstone in the development of advanced materials, enabling precise control over surface properties and the creation of materials that respond to environmental cues.

Surface Functionalization and Coating Technologies

Covalent immobilization of biomolecules onto surfaces is critical for applications ranging from biosensors to medical implants. The N-hydroxysuccinimide (NHS) ester group is frequently used to couple amine-containing molecules like proteins and peptides to various substrates. This process, known as aminolysis, is typically performed in aqueous solutions and creates stable amide linkages.

A significant application is the functionalization of gold nanoparticles (AuNPs). The succinimidyl ester reaction is a key method used to covalently bind molecules of interest to the ligands that stabilize AuNPs, which are valued for their unique optical properties and large surface-area-to-volume ratio. Similarly, succinimidyl esters are used to modify polymer surfaces to enhance their bioactivity. Techniques like EDC/NHS coupling are widely employed to conjugate primary amines on a surface to biomolecules, creating robust and irreversible attachments. This approach is fundamental in the development of materials for enzyme reactors and biomedical devices.

Research has also focused on the kinetics of this surface chemistry. Studies using dithiobis(succinimidyl propionate) (DSP) on gold films have examined the competition between the desired aminolysis reaction and the hydrolysis of the ester group. These findings are critical for optimizing protein immobilization protocols, as conditions like low protein concentration or near-physiological pH can lead to physical adsorption rather than the intended covalent linkage, which has significant implications for the reliability of biosensors.

Development of Responsive Materials

Stimuli-responsive or "smart" materials, which change their properties

Integration with Computational Design and Machine Learning in Chemical Synthesis

The intersection of computational chemistry and machine learning with traditional synthesis is paving the way for more efficient, predictable, and innovative chemical processes. For N-hydroxysuccinimide esters, these digital tools are being leveraged not only to design novel reagents but also to predict their reactivity and optimize reaction conditions.

Computational approaches, such as Density Functional Theory (DFT), are employed to model reaction mechanisms at a molecular level. researchgate.net Studies have used computational analysis to investigate the aminolysis of activated esters, providing fundamental insights into their reactivity. researchgate.netnih.gov For instance, computational docking analyses can be performed to understand the interactions between an activated ester and an enzyme's active site, helping to explain differences in reactivity and guide the design of more efficient reagents for specific applications like enzymatic peptide synthesis. nih.govru.nl This predictive power allows researchers to screen potential activating groups virtually before committing to laborious and expensive laboratory synthesis.

Machine learning (ML) is further revolutionizing this space. While the reaction between NHS esters and protein lysine (B10760008) residues has often been described as random, it is known that the local environment influences the reactivity of each amine group. researchgate.net ML models are now being developed to predict the outcome of these reactions with greater accuracy. By analyzing features such as pKa, surface accessibility, and the local environment of each lysine residue on a protein, these tools can predict which sites will react with an NHS ester and in what sequence. researchgate.netmdpi.com An integrated tool has been described that predicts the reactivity of every lysine in a protein with a bromine-functionalized N-hydroxysuccinimide initiator, moving beyond the assumption of random reactivity. researchgate.net

Furthermore, general ML models trained on vast databases of organic reactions can predict suitable catalysts, reagents, solvents, and temperatures for a given transformation. nih.gov Such models can be applied to optimize both the synthesis of novel, complex NHS esters and their subsequent conjugation reactions, reducing the need for extensive trial-and-error experimentation. nih.gov This data-driven approach enhances the efficiency and success rate of creating precisely defined bioconjugates. mdpi.com

Table 1: Application of Computational and Machine Learning Methods to NHS Ester Chemistry

| Computational Method | Application Area for NHS Esters | Key Insights and Advantages | Relevant Findings |

|---|---|---|---|

| Density Functional Theory (DFT) | Mechanistic Analysis | Provides detailed understanding of reaction pathways and transition states for aminolysis. | Used to rationalize experimental conditions and explain observed reactivity in postpolymerization modification reactions involving activated esters. researchgate.net |

| Molecular Docking | Enzyme-Mediated Synthesis/Labeling | Predicts binding affinity and orientation of NHS esters within an enzyme's active site. | Computational docking has been used to provide insight into the reactivity differences of various potential activating esters in papain-mediated peptide synthesis. nih.govru.nl |

| Machine Learning (Reactivity Prediction) | Site-Specific Protein Modification | Predicts which specific lysine residues on a protein are most likely to react with an NHS ester. | An integrated tool can predict the intrinsic reactivity of each lysine with an NHS ester, allowing for a calculated, non-random sequence of reaction. researchgate.net |

| Machine Learning (Condition Recommendation) | Synthesis & Bioconjugation Optimization | Suggests optimal solvents, catalysts, and temperatures for synthesizing or using NHS esters. | Models trained on millions of reactions can accurately predict reaction conditions, increasing the success rate of experimental validation. nih.gov |

Emerging Bioorthogonal Chemistry Applications

Bioorthogonal chemistry refers to reactions that can occur within a living system without interfering with native biochemical processes. nih.gov N-hydroxysuccinimide esters are not bioorthogonal themselves, but they have become indispensable tools for installing bioorthogonal functional groups onto biomolecules, typically proteins. This two-step strategy involves first using an NHS ester to label a protein with a bioorthogonal "handle," followed by a second, highly specific reaction with a probe molecule carrying a complementary handle.

This approach leverages the reliable amine-reactivity of the NHS ester to form a stable, covalent link between the protein and the bioorthogonal group. mdpi.comrsc.org This has enabled a new generation of experiments in cell tracking, imaging, and proteomics. Two of the most prominent bioorthogonal reactions where NHS esters play this crucial role are the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) and the Inverse-Electron-Demand Diels-Alder (IEDDA) reaction.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction occurs between an azide (B81097) and a strained cyclooctyne (B158145). magtech.com.cn It is a "click chemistry" reaction that proceeds rapidly at physiological temperatures without the need for a toxic copper catalyst, making it ideal for use in living systems. rsc.org Researchers can synthesize an NHS ester of a cyclooctyne (e.g., DBCO-NHS ester) or an azide (e.g., Azido-PEG4-NHS ester). This reagent is then used to label a protein of interest on its lysine residues. The now azide- or cyclooctyne-tagged protein can be specifically targeted with a probe (e.g., a fluorophore or drug) carrying the corresponding cyclooctyne or azide. nih.gov